Product packaging for Teneligliptin hydrobromide(Cat. No.:CAS No. 906093-29-6)

Teneligliptin hydrobromide

Katalognummer: B1682224
CAS-Nummer: 906093-29-6
Molekulargewicht: 1257.7 g/mol
InChI-Schlüssel: LUXIOMHUGCXFIU-MAYGPZJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Type 2 Diabetes Mellitus Pathophysiology

The pathophysiology of type 2 diabetes mellitus (T2DM) is complex, involving impaired insulin (B600854) secretion, insulin resistance, and excessive glucagon (B607659) secretion. A key physiological system implicated in glucose homeostasis is the incretin (B1656795) system. scispace.com Incretins are gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), released in response to nutrient intake. scispace.com These hormones potentiate glucose-induced insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby helping to regulate blood glucose levels. researchgate.netmdpi.com

However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). scispace.comoup.com DPP-4 is a ubiquitous enzyme that cleaves proline or alanine (B10760859) residues from the N-terminus of various peptides, including the incretin hormones, rendering them inactive. oup.com In patients with T2DM, the incretin effect is often diminished.

DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that target this pathway. By inhibiting the DPP-4 enzyme, these compounds prevent the degradation of endogenous GLP-1 and GIP. researchgate.netnih.gov This leads to increased concentrations of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses inappropriately elevated glucagon levels, ultimately improving glycemic control with a low intrinsic risk of hypoglycemia. researchgate.netbohrium.com

Rationale for Academic Investigation of Teneligliptin (B1682743) Hydrobromide Anhydrous

Teneligliptin has attracted specific academic interest due to its unique structural and pharmacokinetic characteristics, which distinguish it from other members of the DPP-4 inhibitor class.

Structural Uniqueness and Potency: Teneligliptin is a prolylthiazolidine-based inhibitor characterized by a distinctive, rigid, 'J-shaped' structure composed of five consecutive rings. bohrium.comnih.gov This unique conformation contributes to its potent and sustained binding to the DPP-4 enzyme. scirp.org It is classified as a Class 3 DPP-4 inhibitor, interacting with the S1, S2, and S2 extensive subsites on the enzyme. nih.gov Research indicates that this structure is associated with a high affinity and potent inhibitory activity against the DPP-4 enzyme. bohrium.comnih.gov In vitro studies have demonstrated its high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a critical factor in its pharmacological profile. nih.govresearchgate.net

In Vitro Inhibitory Activity and Selectivity of Teneligliptin

EnzymeIC₅₀ (nmol/L)Selectivity vs. DPP-4
Human Plasma DPP-41.75-
Recombinant Human DPP-40.889-
DPP-8Data not consistently reported~700-fold greater affinity for DPP-4
DPP-9Data not consistently reported~1500-fold greater affinity for DPP-4

Data sourced from research on the pharmacological properties of Teneligliptin, demonstrating its potent inhibition of the DPP-4 enzyme and high selectivity over other dipeptidyl peptidases. nih.govresearchgate.net

Distinct Pharmacokinetic Profile: A primary driver for the academic investigation of Teneligliptin is its multiple elimination pathways. The compound is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and it is also excreted unchanged by the kidneys. nih.govnih.govbluecrosslabs.com This dual-route elimination is significant because it suggests a lower potential for drug-drug interactions and implies that its pharmacokinetics are less likely to be altered in patients with either renal or hepatic impairment. nih.govnih.gov This profile provides a rationale for studying its application in a broad range of patient populations, including the elderly and those with comorbidities affecting organ function. nih.govbluecrosslabs.com

Key Pharmacokinetic Parameters of Teneligliptin

ParameterValue
Time to Maximum Concentration (Tmax)Rapidly absorbed
Elimination Half-life (t½)Approximately 24 hours
Metabolism PathwaysCYP3A4, FMO3
Excretion PathwaysRenal (unchanged form), Hepatic (metabolites)

Summary of pharmacokinetic properties highlighting the long half-life and multiple elimination pathways of Teneligliptin. nih.govscirp.orgnih.gov

Current Research Landscape and Unaddressed Questions

The current body of research has firmly established the efficacy of Teneligliptin in improving glycemic control in patients with T2DM, both as a monotherapy and in combination with other antidiabetic agents. nih.gov Studies have consistently shown significant reductions in HbA1c and plasma glucose levels. nih.govresearchgate.net

Beyond glycemic control, an emerging area of research focuses on the potential pleiotropic effects of Teneligliptin. Non-clinical and clinical studies have suggested that it may possess antioxidative properties and exert protective effects on the endothelium, which are areas of active investigation. nih.govnih.govbluecrosslabs.com Researchers are exploring its impact on markers of oxidative stress and endothelial function, which could have implications for diabetes-related complications. scirp.org

Despite these advances, several questions remain unaddressed, forming the basis for future academic inquiry:

Comparative Efficacy: There is a lack of large-scale, head-to-head clinical trials comparing Teneligliptin directly with other DPP-4 inhibitors. nih.gov Such studies are needed to delineate subtle differences in glycemic efficacy and other clinical outcomes.

Long-Term Cardiovascular Outcomes: While generally considered to have a neutral effect on cardiovascular events, dedicated long-term cardiovascular outcome trials (CVOTs) for Teneligliptin are not as extensive as for some other DPP-4 inhibitors. bohrium.comnih.gov Further robust data are required to definitively establish its long-term cardiovascular profile. nih.gov

Renal and Hepatic Impairment: Although its pharmacokinetic profile is favorable, more extensive clinical studies in populations with severe renal and hepatic disease are needed to confirm its long-term profile in these high-risk groups. nih.gov

Mechanisms of Pleiotropic Effects: The precise molecular mechanisms underlying the observed antioxidative and endothelial protective effects are not fully elucidated. nih.gov Further mechanistic studies are required to understand how Teneligliptin may influence pathways related to inflammation and oxidative stress. nih.gov

Alternate Therapeutic Strategies: Recent academic discussions have raised the possibility of using Teneligliptin in alternate-day regimens or at lower doses due to its long half-life and sustained DPP-4 inhibition. nih.gov However, large clinical trials are necessary to validate the efficacy of such approaches. nih.gov

Future research will likely focus on these areas to fully characterize the therapeutic profile of Teneligliptin hydrobromide anhydrous and its precise place within the T2DM treatment landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H65Br5N12O2S2 B1682224 Teneligliptin hydrobromide CAS No. 906093-29-6

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-MAYGPZJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238219
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1257.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906093-29-6
Record name Teneligliptin hydrobromide anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Action of Teneligliptin Hydrobromide Anhydrous

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Teneligliptin (B1682743) is classified as a class 3 DPP-4 inhibitor, characterized by its unique, rigid, 'J-shaped' structure composed of five consecutive rings. researchgate.net This structure facilitates a strong and selective interaction with the DPP-4 enzyme by binding to the S1, S2, and S2 extensive subsites. researchgate.net

In Vitro Competitive Inhibition Kinetics and Potency Studies

In vitro studies have demonstrated that teneligliptin is a potent and competitive inhibitor of the DPP-4 enzyme. It effectively inhibits both recombinant human DPP-4 and human plasma-derived DPP-4 in a concentration-dependent manner. The potency of teneligliptin is highlighted by its low half-maximal inhibitory concentration (IC50) values. For recombinant human DPP-4, the IC50 is 0.889 nmol/L, and for human plasma DPP-4, it is 1.75 nmol/L. nih.gov Further studies using surface plasmon resonance have quantified its high affinity for the DPP-4 enzyme, revealing a binding affinity (KD) of 0.4 nM.

The interaction of teneligliptin with the DPP-4 enzyme is characterized by a rapid association and a slow dissociation rate, which contributes to its long-lasting inhibitory effect. This sustained inhibition is a key feature of its pharmacological profile.

Table 1: In Vitro Potency of Teneligliptin Against DPP-4

Enzyme Source IC50 (nmol/L)
Recombinant Human DPP-4 0.889
Human Plasma DPP-4 1.75

Data sourced from references nih.gov.

Selectivity Profile Against Related Peptidases

The efficacy of a DPP-4 inhibitor is also dependent on its selectivity for the DPP-4 enzyme over other related peptidases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), to minimize potential off-target effects. Teneligliptin exhibits a high degree of selectivity for DPP-4. nih.gov

Studies have determined the IC50 values of teneligliptin for these related enzymes. The IC50 values for DPP-8 and DPP-9 are 189 nmol/L and 150 nmol/L, respectively. The IC50 for FAP is greater than 10,000 nmol/L. This indicates that teneligliptin is significantly more potent against DPP-4 than against these other peptidases, demonstrating a favorable selectivity profile.

Table 2: Selectivity Profile of Teneligliptin

Enzyme IC50 (nmol/L) Selectivity vs. Recombinant Human DPP-4 (Fold-Difference)
DPP-4 (recombinant human) 0.889 -
DPP-8 189 ~213
DPP-9 150 ~169
FAP >10,000 >11,248

Data sourced from reference nih.gov.

Incretin (B1656795) Hormone System Modulation

The primary physiological role of the DPP-4 enzyme is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.gov By inhibiting DPP-4, teneligliptin prevents the degradation of these hormones, thereby enhancing their physiological effects. patsnap.com

Impact on Glucagon-Like Peptide-1 (GLP-1) Secretion, Degradation, and Active Plasma Concentration

Teneligliptin's inhibition of DPP-4 leads to a significant increase in the plasma concentration of active GLP-1. patsnap.com By preventing the cleavage of GLP-1 by DPP-4, teneligliptin prolongs the hormone's half-life in the circulation. This results in elevated and sustained levels of active GLP-1, particularly after meals. patsnap.com

Clinical studies have quantified this effect. For instance, treatment with teneligliptin resulted in higher plasma concentrations of active GLP-1 throughout the day compared to placebo, an effect that was evident even 24 hours after administration. patsnap.com The area under the curve (AUC) for active GLP-1 concentration in the two hours following breakfast, lunch, and dinner was shown to be significantly increased in patients receiving teneligliptin. patsnap.com

Downstream Signaling Pathways and Glucose Homeostasis Regulation

The increased levels of active GLP-1 and GIP resulting from DPP-4 inhibition by teneligliptin initiate a cascade of downstream signaling events in various tissues, most notably the pancreatic islets, which collectively contribute to the regulation of glucose homeostasis.

Upon binding to their respective G-protein coupled receptors on pancreatic β-cells, both GLP-1 and GIP activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.com This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). mdpi.comnih.gov These pathways work in a glucose-dependent manner to enhance insulin (B600854) secretion. This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

Furthermore, the GLP-1 receptor signaling pathway is known to activate phosphoinositide 3-kinase (PI3K), which is involved in promoting β-cell proliferation and survival. nih.gov By preserving β-cell function, teneligliptin may have long-term benefits in the management of type 2 diabetes. patsnap.com

In addition to its effects on insulin secretion, the elevated GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon (B607659), particularly in the postprandial state. researchgate.net Since glucagon promotes hepatic glucose production, its suppression by teneligliptin contributes to the reduction of hyperglycemia.

Beyond the direct effects on pancreatic islets, some research suggests that teneligliptin may influence other signaling pathways relevant to metabolic control. Studies have indicated that teneligliptin can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, and inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in inflammatory processes. nih.gov These effects may contribute to the broader benefits of teneligliptin in the context of diabetic complications.

Pancreatic Beta-Cell Function Enhancement and Insulin Secretion Stimulation

Teneligliptin enhances the function of pancreatic beta-cells and stimulates insulin secretion in a glucose-dependent manner. patsnap.com The inhibition of the DPP-4 enzyme leads to higher concentrations of active GLP-1 and GIP, which in turn augment the synthesis and release of insulin from pancreatic beta-cells when blood glucose levels are elevated. patsnap.comijpsjournal.com This action improves the body's natural ability to manage glucose homeostasis. patsnap.com

Studies have demonstrated that teneligliptin can preserve and improve beta-cell function over time. patsnap.com A key indicator of this is the improvement in the Homeostasis Model Assessment of β-cell function (HOMA-β). scirp.orgfrontiersin.org A meta-analysis of randomized controlled trials showed that patients treated with teneligliptin achieved a significant increase in HOMA-β, suggesting a beneficial effect on pancreatic β-cell function. frontiersin.org In one study, HOMA-β significantly increased from a baseline of 24.04 ± 31.14 to 40.23 ± 40.98 after treatment with teneligliptin. scirp.org Furthermore, research has observed a significant elevation in early-phase insulin secretion, which is crucial for controlling post-meal glucose spikes. researchgate.netnih.gov

The table below summarizes findings from a study on the effect of teneligliptin on markers of beta-cell function.

ParameterBaseline (Mean ± SD)After Teneligliptin Treatment (Mean ± SD)p-value
HOMA-β24.04 ± 31.1440.23 ± 40.98< 0.00001
HOMA-R3.74 ± 4.282.90 ± 2.16Not Significant

Data adapted from a study on patients with type 2 diabetes. scirp.org

Alpha-Cell Glucagon Secretion Suppression

Clinical studies have confirmed that teneligliptin effectively suppresses postprandial glucagon secretion after meals. nih.gov One study noted a significant reduction in the postprandial glucagon area under the curve (AUC) following treatment. researchgate.netnih.gov This reduction in inappropriately elevated glucagon levels helps to decrease hepatic glucose output, thereby aiding in the control of hyperglycemia. carehospitals.com The suppression of glucagon is glucose-dependent, meaning it primarily occurs when glucose levels are high, aligning with the physiological needs of the body. patsnap.com

Attenuation of Postprandial and Fasting Glucose Excursions

The dual actions of stimulating glucose-dependent insulin secretion and suppressing glucagon release result in the effective attenuation of both postprandial (after-meal) and fasting glucose excursions. patsnap.comyashodahospitals.comresearchgate.netnih.gov By enhancing the body's natural incretin system, teneligliptin improves glycemic control over a 24-hour period. scirp.orgnih.gov

Multiple studies have demonstrated significant reductions in key glycemic parameters. Treatment with teneligliptin leads to a marked decrease in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels. nih.govnih.govnih.gov In one clinical trial, the change in FPG from baseline was -20.7 ± 2.7 mg/dL for the 10 mg teneligliptin group and -20.5 ± 2.8 mg/dL for the 20 mg group, compared to -6.9 ± 2.8 mg/dL for the placebo group. nih.gov Short-term administration has been shown to significantly lower 24-hour mean blood glucose levels, postprandial glucose elevations, and the mean amplitude of glycemic excursions (MAGE) without causing hypoglycemia. researchgate.netnih.gov

The following table presents data on the changes in glycemic control markers from a clinical study.

ParameterPlacebo Group (Change from Baseline)Teneligliptin 10 mg Group (Change from Baseline)Teneligliptin 20 mg Group (Change from Baseline)
Fasting Plasma Glucose (mg/dL)-6.9 ± 2.8-20.7 ± 2.7-20.5 ± 2.8

Data represents mean ± standard error from a 4-week study. nih.gov

Advanced Pharmacokinetic and Metabolic Research of Teneligliptin Hydrobromide Anhydrous

Absorption and Distribution Studies

Following oral administration, teneligliptin (B1682743) hydrobromide anhydrous is rapidly absorbed. scirp.org Studies in healthy subjects have shown that the time to reach maximum plasma concentration (Tmax) is approximately 1 to 1.8 hours. scirp.orgresearchgate.net The binding of teneligliptin to plasma proteins is in the range of 78-80%. scirp.orgresearchgate.net In vivo studies have indicated that after absorption, teneligliptin is predominantly distributed to the kidney and liver. researchgate.netbohrium.com

Pharmacokinetic ParameterValueReference
Time to Maximum Concentration (Tmax)~1.0 - 1.8 hours scirp.orgresearchgate.net
Plasma Protein Binding78% - 80% scirp.orgresearchgate.net
Primary Distribution TissuesKidney, Liver researchgate.netbohrium.com

Biotransformation Pathways and Metabolite Characterization

The elimination of teneligliptin occurs through a combination of hepatic metabolism and renal excretion. bohrium.comnih.govnih.gov Research using [¹⁴C]teneligliptin identified that metabolism contributes to approximately 65.6% of its total body clearance, with the remaining 34.4% attributed to renal excretion of the unchanged drug. researchgate.netnih.govnih.gov This dual pathway of elimination is a significant characteristic of its pharmacokinetic profile. researchgate.netnih.govnih.gov

The biotransformation of teneligliptin is significantly mediated by the cytochrome P450 (CYP) system. mdpi.com Specifically, CYP3A4 has been identified as a major enzyme responsible for its metabolism. researchgate.netnih.govnih.govnih.gov In vitro studies have demonstrated that teneligliptin exhibits a weak inhibitory effect on CYP3A4 and CYP2D6. scirp.orgresearchgate.netnih.govnih.gov However, it does not show inhibitory action towards other major CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C8/9, CYP2C19, and CYP2E1. scirp.orgnih.govnih.gov Furthermore, teneligliptin does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for certain drug-drug interactions mediated by these enzymes. scirp.orgnih.govnih.gov

In addition to the CYP450 system, the flavin-containing monooxygenase (FMO) system plays a crucial role in the metabolism of teneligliptin. researchgate.net FMO3 is a primary enzyme involved, contributing to the metabolic process to a degree comparable to that of CYP3A4. researchgate.netnih.govnih.govnih.gov FMO1 is also involved in its biotransformation. scirp.orgresearchgate.netnih.govmakerslabs.com The metabolism of teneligliptin into its main sulfoxide (B87167) metabolite is mediated by both FMO3 and CYP3A4. nih.govnih.govbohrium.com In vitro, teneligliptin has been shown to be a weak inhibitor of FMO. scirp.orgresearchgate.net

Metabolizing EnzymeRole in Teneligliptin MetabolismReference
CYP3A4Major contributor researchgate.netnih.govnih.govnih.gov
CYP2D6Weakly inhibited by Teneligliptin scirp.orgresearchgate.netnih.govnih.gov
FMO3Major contributor (equal to CYP3A4) researchgate.netnih.govnih.govnih.gov
FMO1Involved in metabolism scirp.orgresearchgate.netnih.govmakerslabs.com

Following administration, teneligliptin is the most abundant radioactive component found in plasma, accounting for 71.1% of the total radioactivity. nih.gov The primary metabolite identified in plasma is a thiazolidine-1-oxide derivative, designated as M1. researchgate.netnih.gov This metabolite constitutes 14.7% of the area under the plasma concentration-time curve (AUC) of the total radioactivity. researchgate.netnih.gov The formation of M1 is mediated by both CYP3A4 and FMO3. nih.gov M1 can be further metabolized to teneligliptin sulfone (M2). nih.gov Several other minor metabolites, including M3, M4, and M5, have also been detected in plasma and excreta, though their systemic exposure is considerably lower than that of M1. makerslabs.com The biological activity of these metabolites has been reported as unknown. scirp.orgresearchgate.net

Elimination Pathways and Excretion Mechanisms

Renal excretion is a significant route for the elimination of both unchanged teneligliptin and its metabolites. researchgate.netnih.gov Approximately 21% to 34% of an absorbed dose is excreted in the urine as the unchanged parent drug. researchgate.netnih.govijbcp.com In a cumulative analysis over 120 hours, unchanged teneligliptin accounted for 14.8% of the administered dose in urine, while its major metabolite, M1, accounted for 17.7%. researchgate.netmakerslabs.com The minor metabolites M2 and M3 were also present, contributing 1.4% and 1.9%, respectively. makerslabs.com In contrast, fecal excretion is primarily composed of the unchanged drug (26.1% of the dose), with smaller amounts of metabolites M1 (4.0%), M3 (1.6%), M4 (0.3%), and M5 (1.3%). researchgate.netmakerslabs.com

ComponentCumulative Urinary Excretion (% of Dose)Cumulative Fecal Excretion (% of Dose)Reference
Teneligliptin (Unchanged)14.8%26.1% researchgate.netmakerslabs.com
Metabolite M117.7%4.0% researchgate.netmakerslabs.com
Metabolite M21.4%- makerslabs.com
Metabolite M31.9%1.6% makerslabs.com
Metabolite M4-0.3% makerslabs.com
Metabolite M5-1.3% makerslabs.com
Total Radioactivity 45.4% 46.5% researchgate.netnih.govijbcp.com

Hepatic Clearance Contribution

Studies involving radiolabeled teneligliptin have quantified the contributions of these two pathways. Following oral administration, it has been determined that metabolism accounts for approximately 65.6% of the total body clearance of teneligliptin, while the remaining 34.4% is cleared via renal excretion of the unchanged drug. nih.govnih.gov Another analysis suggests that the liver is responsible for metabolizing between 66% and 80% of the absorbed teneligliptin. nih.gov This significant metabolic clearance underscores the importance of hepatic function in the disposition of the drug.

Table 1: Contribution of Elimination Pathways to Teneligliptin Clearance

Clearance Pathway Contribution to Total Body Clearance (%)
Hepatic Metabolism 65.6% - 80%

This table synthesizes data from studies quantifying the roles of hepatic metabolism and renal excretion in the total clearance of teneligliptin. nih.govnih.govnih.gov

The primary enzymes responsible for the hepatic metabolism of teneligliptin have been identified as Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3). nih.govresearchgate.netnih.gov Research indicates that these two enzymes contribute almost equally to its metabolic transformation. nih.gov Some findings also suggest a minor role for Flavin-containing monooxygenase 1 (FMO1). researchgate.net In vitro studies using human liver microsomes further elucidated the roles of these enzymes; the CYP3A4 inhibitor ketoconazole (B1673606) was found to inhibit teneligliptin metabolism by 47.0%, while the FMO inhibitor methimazole (B1676384) resulted in a 67.2% inhibition. nih.gov

The metabolic process leads to the formation of several metabolites, with the most abundant being a thiazolidine-1-oxide derivative, designated as M1 (teneligliptin sulfoxide). nih.govresearchgate.net This major metabolite is formed through the action of both CYP3A4 and FMO3. nih.gov Following a single radiolabeled dose, the M1 metabolite accounted for 14.7% of the total radioactivity's area under the curve (AUC) in plasma, compared to 71.1% for the parent teneligliptin compound. nih.gov M1 can be subsequently metabolized further to teneligliptin sulfone (M2). nih.gov

Table 2: Major Enzymes and Metabolites in Hepatic Clearance

Enzyme Metabolite Formed Contribution
Cytochrome P450 3A4 (CYP3A4) M1 (Teneligliptin sulfoxide) Major, approximately equal to FMO3
Flavin-containing monooxygenase 3 (FMO3) M1 (Teneligliptin sulfoxide) Major, approximately equal to FMO3

This table outlines the primary enzymes involved in the hepatic metabolism of teneligliptin and its main metabolite. nih.govnih.govresearchgate.net

The contribution of hepatic clearance is further highlighted by excretion balance studies. After administration of a radiolabeled dose, cumulative excretion was nearly equal between urine (45.4%) and feces (46.5%). researchgate.net Analysis of the excreted components revealed that a significant portion of the parent compound is eliminated through feces, which is indicative of hepatic and biliary excretion. Unchanged teneligliptin was the primary component in feces, accounting for 26.1% of the dose, while its major metabolite M1 accounted for 4.0%. researchgate.net

Table 3: Excretion of Teneligliptin and Metabolite M1

Excretion Route Component Percentage of Administered Dose (%)
Urine Unchanged Teneligliptin 14.8%
Metabolite M1 17.7%
Feces Unchanged Teneligliptin 26.1%

This table details the excretion of unchanged teneligliptin and its primary metabolite M1 in urine and feces following a single radiolabeled dose. researchgate.net

Specifically, compared to healthy subjects, those with mild hepatic impairment showed an approximate 46% increase in AUC, while those with moderate impairment had an approximate 59% increase. nih.gov The total clearance was reduced from 13.11 L/h in healthy subjects to 9.79 L/h and 8.57 L/h in subjects with mild and moderate hepatic impairment, respectively. researchgate.netnih.gov

Table 4: Impact of Hepatic Impairment on Teneligliptin Pharmacokinetics

Subject Group Geometric LS Mean Ratio for Cmax (%) Geometric LS Mean Ratio for AUC0–∞ (%) Mean Total Clearance (L/h)
Healthy Subjects 100 (Reference) 100 (Reference) 13.11
Mild Hepatic Impairment 125 146 9.79

This table presents the comparative pharmacokinetic parameters of teneligliptin in healthy subjects versus those with mild and moderate hepatic impairment. Cmax and AUC ratios are relative to healthy subjects. researchgate.netnih.govnih.gov

Preclinical Research and Experimental Model Investigations

In Vitro Cellular Studies

Teneligliptin (B1682743) hydrobromide anhydrous has demonstrated significant protective effects on endothelial cells in various in vitro models, primarily utilizing Human Umbilical Vein Endothelial Cells (HUVECs). Research indicates that the compound functions as a potent antioxidant agent. researchgate.net In HUVECs exposed to high-glucose (HG) conditions, teneligliptin has been shown to reduce levels of reactive oxygen species (ROS) and trigger the transcriptional cascade of antioxidant genes. nih.govresearchgate.net This antioxidant activity helps mitigate oxidative damage, a key factor in endothelial dysfunction. nih.govoncotarget.com

Studies have shown that long-term treatment with teneligliptin enhances the beneficial effects of Glucagon-like peptide 1 (GLP-1) in HUVECs damaged by hyperglycemia. nih.govoncotarget.com This combination synergistically increases the antioxidant response and reduces ROS levels. nih.govoncotarget.com Furthermore, teneligliptin treatment has been found to decrease markers of cellular stress and increase the expression of antioxidant genes like heme oxygenase-1 (HMOX1) in HUVECs under hyperglycemic conditions. selleckchem.com

In models of hypoxia/reoxygenation (H/R) injury in rat cardiac microvascular endothelial cells (CMECs), pretreatment with teneligliptin suppressed H/R-induced ROS production and the expression of NADPH oxidase 4 (NOX4), a key source of ROS. nih.govuni.lu Concurrently, it promoted the production of the antioxidant glutathione (B108866). nih.govuni.lu The compound also mitigates the inflammatory response in endothelial cells by suppressing the production of vascular adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for leukocyte adhesion to the endothelium. nih.govuni.lunih.gov

Cell ModelConditionObserved Effect of TeneligliptinKey Markers
HUVECsHigh Glucose (Hyperglycemia)Reduced oxidative stress, enhanced antioxidant response. nih.govresearchgate.netselleckchem.com↓ Reactive Oxygen Species (ROS), ↑ Heme Oxygenase-1 (HMOX1). nih.govselleckchem.com
HUVECsHigh Glucose (Hyperglycemia)Enhanced cell proliferation and reduced apoptosis. nih.govresearchgate.net↓ Apoptotic Gene Expression. nih.gov
Rat Cardiac Microvascular Endothelial Cells (CMECs)Hypoxia/Reoxygenation (H/R)Suppressed oxidative stress and inflammation. nih.govuni.lu↓ ROS, ↓ NADPH Oxidase 4 (NOX4), ↓ ICAM-1, ↓ IL-1β, ↓ TNF-α. nih.gov

Teneligliptin exhibits direct cardioprotective effects in cellular models of myocardial stress. In primary mouse cardiomyocytes, the compound has been shown to prevent injury and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome induced by high glucose. medchemexpress.comnih.gov The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, promotes inflammation and cell death. nih.govbohrium.com Teneligliptin inhibits its activation, thereby reducing the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.govnih.gov

A key mechanism underlying these protective effects is the activation of AMP-activated protein kinase (AMPK). nih.govwjgnet.com Studies have demonstrated that teneligliptin increases the phosphorylation of AMPK in cardiomyocytes exposed to high glucose. medchemexpress.comwjgnet.com AMPK activation plays a crucial role in regulating cellular energy balance and suppressing inflammation, and its activation by teneligliptin further contributes to the inhibition of the NLRP3 inflammasome. nih.govwjgnet.com The beneficial effects of teneligliptin on cardiomyocytes were found to be abolished when an AMPK signaling inhibitor was used, confirming the pathway's importance. nih.govresearchgate.net

Furthermore, teneligliptin has been shown to prevent inflammation and apoptosis in H9c2 cardiomyocytes induced by doxorubicin, an anti-cancer drug known for its cardiotoxic effects. medchemexpress.com This protection involves the suppression of cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and IL-1β, and an improvement in the Bax/Bcl-2 ratio, indicating reduced apoptosis. medchemexpress.com These findings highlight a direct action on myocardial cells, independent of the compound's systemic glucose-lowering effects, to protect against hypertrophy, inflammation, and injury. nih.govnih.govfrontiersin.org

Cell ModelConditionObserved Effect of TeneligliptinKey Pathways/Markers
Primary Mouse CardiomyocytesHigh GlucoseInhibited inflammasome activation and cellular injury. nih.gov↓ NLRP3, ↓ Caspase-1, ↓ IL-1β. nih.gov
Primary Mouse CardiomyocytesHigh GlucoseActivated cellular energy and anti-inflammatory pathways. medchemexpress.comwjgnet.com↑ Phosphorylated AMPK (p-AMPK). medchemexpress.comwjgnet.com
H9c2 CardiomyocytesDoxorubicin-induced stressPrevented inflammation and apoptosis. medchemexpress.com↓ MCP-1, ↓ IL-1β, ↑ Bax/Bcl-2 ratio. medchemexpress.com

Teneligliptin plays a crucial role in protecting pancreatic beta-cells from glucotoxicity, primarily by preserving mitochondrial function. nih.govmerckmillipore.com Chronic exposure to high glucose can lead to mitochondrial dysfunction, a key step in beta-cell apoptosis and the progression of type 2 diabetes. nih.govfrontiersin.orgmdpi.com Research has shown that in rat insulinoma (INS-1) and human beta-cells, high glucose conditions stimulate the acetylation of Peroxiredoxin-3 (PRDX3), a mitochondria-specific antioxidant enzyme. nih.govsci-hub.se This acetylation leads to its hyper-oxidation, impairing its function and compromising the mitochondrial antioxidant defense system. nih.govmerckmillipore.com

Teneligliptin counteracts this process by enhancing the protein levels and activity of Sirtuin 1 (SIRT1), a critical regulator of cellular metabolism and stress responses. nih.govnih.govnih.gov The mechanism involves an ubiquitin-specific peptidase, USP22, which stabilizes SIRT1. sci-hub.sesci-hub.se Activated SIRT1 then prevents the high glucose-induced acetylation of PRDX3. nih.govsci-hub.se This action strengthens mitochondrial defenses, suppresses high glucose-mediated mitochondrial dysfunction, and ultimately inhibits beta-cell apoptosis. nih.govsci-hub.semedchemexpress.com The inhibition of SIRT1 activity was shown to reverse the protective effects of teneligliptin, confirming the essential role of this pathway. sci-hub.se This SIRT1-mediated mechanism helps to maintain beta-cell function and survival in the face of hyperglycemic stress. researchgate.netsci-hub.se

Cell ModelConditionObserved Effect of TeneligliptinKey Molecular Pathway
INS-1 Cells & Human Beta Cells (1.1B4)High GlucosePrevents mitochondrial dysfunction and apoptosis. nih.govmedchemexpress.com↑ USP22 → ↑ SIRT1 Activity → Prevents PRDX3 Acetylation. sci-hub.sesci-hub.se
INS-1 CellsHigh GlucoseInhibits beta-cell apoptosis. medchemexpress.com↓ NOX-JNK-p66Shc signalosome activation. nih.govsci-hub.se
Human Beta Cells (1.1B4)High GlucoseStrengthens mitochondrial antioxidant defense. nih.govmerckmillipore.comInhibition of PRDX3 hyper-oxidation. nih.govsci-hub.se

Teneligliptin demonstrates significant anti-inflammatory properties in various cellular models by modulating key signaling pathways. nih.gov In human dental pulp cells stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent, teneligliptin was found to inhibit cytotoxicity and inflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway. medchemexpress.commedchemexpress.com TLR4 is a receptor that recognizes bacterial components like LPS, initiating an inflammatory cascade. frontiersin.orgnih.govresearchgate.net

The downstream effects of TLR4 activation, including the JNK/AP1/NF-κB signaling axes, were suppressed by teneligliptin. medchemexpress.commedchemexpress.com Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. frontiersin.orgnih.gov Teneligliptin treatment suppressed the nuclear accumulation of the p65 subunit of NF-κB and also inhibited the expression of c-Jun and c-Fos, components of the AP-1 transcription factor. medchemexpress.com This dual inhibition of crucial inflammatory transcription factors leads to a marked reduction in the expression and release of pro-inflammatory cytokines. nih.govmedchemexpress.com As observed in models of endothelial and myocardial cells, teneligliptin effectively suppresses the production of cytokines such as IL-1β and Tumor Necrosis Factor-alpha (TNF-α). nih.govuni.lu

Cell ModelStimulusObserved Effect of TeneligliptinSignaling Pathway Targeted
Human Dental Pulp CellsLipopolysaccharide (LPS)Inhibited cytotoxicity and inflammation. medchemexpress.commedchemexpress.comInhibition of TLR4 and JNK/AP1/NF-κB signaling. medchemexpress.commedchemexpress.com
Rat Cardiac Microvascular Endothelial CellsHypoxia/ReoxygenationSuppressed cytokine production. nih.gov↓ IL-1β, ↓ TNF-α. nih.gov
H9c2 CardiomyocytesDoxorubicinPrevented inflammation. medchemexpress.com↓ MCP-1, ↓ IL-1β. medchemexpress.com

In Vivo Animal Model Research

In vivo studies using animal models of diabetes have substantiated the preclinical efficacy of teneligliptin. The streptozotocin (B1681764) (STZ)-induced diabetic mouse is a widely used model that mimics aspects of type 1 and type 2 diabetes. researcher.liferesearchgate.net In this model, teneligliptin administration has been shown to provide significant improvements in cardiac health, which is often compromised in diabetes. nih.gov

Animal ModelParameter MeasuredEffect of Teneligliptin TreatmentReference
STZ-induced Diabetic MiceMyocardial HypertrophyReduced cardiomyocyte area and heart weight/tibia length ratio. nih.gov
STZ-induced Diabetic MiceCardiac FunctionImproved fractional shortening and ejection fraction. nih.govresearchgate.net
STZ-induced Diabetic MiceMyocardial Injury MarkersReduced levels of CK-MB, AST, and LDH. nih.govmedchemexpress.com
STZ-induced Diabetic MiceInflammationInhibited activation of the NLRP3 inflammasome in cardiac tissue. nih.govmedchemexpress.com

Cardiovascular System Research (e.g., diabetic cardiomyopathy, vasodilation mechanisms, hypertension, heart failure, endothelial progenitor cell activity)

Preclinical studies have extensively investigated the cardiovascular effects of teneligliptin hydrobromide anhydrous in various experimental models. In a mouse model of diabetic cardiomyopathy, teneligliptin was found to mitigate cardiac hypertrophy, reduce myocardial injury, and suppress inflammatory pathways. nih.govwindows.netscilit.com These protective effects are thought to be mediated through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome and activation of AMP-activated protein kinase (AMPK) signaling. nih.govwjgnet.comnih.gov By suppressing the NLRP3 inflammasome, teneligliptin reduces the expression of inflammatory cytokines and reactive oxygen species, thereby offering cardioprotection. nih.govresearchgate.net In vitro experiments using primary mouse cardiomyocytes exposed to high glucose levels confirmed that teneligliptin protects against cell damage, an effect that was abolished by a specific AMPK inhibitor. nih.govresearchgate.net

Research in Dahl salt-sensitive rats, a model for hypertension-induced heart failure, demonstrated that early administration of teneligliptin prevents concentric left ventricular hypertrophy and fibrosis. nih.gov This intervention led to a reduction in cardiomyocyte width and less fibrosis compared to untreated hypertensive rats, ultimately preventing the development of congestive heart failure. nih.gov

The vasodilatory properties of teneligliptin have also been examined. Studies on rat aortic rings have shown that teneligliptin induces vasodilation in a dose-dependent manner, both with and without the endothelium. cbs.dk This effect appears to be mediated through the activation of protein kinase G (PKG), voltage-dependent K+ (Kv) channels, and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, rather than through nitric oxide synthase or protein kinase A (PKA) signaling pathways. cbs.dk

Furthermore, teneligliptin's impact on endothelial health has been explored. In a rat model of metabolic syndrome, long-term treatment with teneligliptin improved endothelial dysfunction by upregulating endothelium-derived nitric oxide synthase mRNA. nih.gov Studies on human umbilical vein endothelial cells (HUVECs) showed that teneligliptin protects against oxidative stress induced by high glucose levels. ncats.io While some clinical studies have suggested that DPP-4 inhibitors can increase the number of circulating endothelial progenitor cells (EPCs), a key component of vascular repair, a study on teneligliptin showed it improved flow-mediated dilation (FMD) through mechanisms other than increasing EPCs. mdpi.comnih.govnih.gov In this study, while teneligliptin treatment led to a trend of increased EPCs, the result was not statistically significant; however, FMD was significantly improved. nih.govnih.gov

Table 1: Summary of Preclinical Cardiovascular Research on Teneligliptin

Area of Research Experimental Model Key Findings Citation(s)
Diabetic Cardiomyopathy Streptozotocin-induced diabetic mice; Primary mouse cardiomyocytes Mitigates cardiac hypertrophy and myocardial injury; Suppresses NLRP3 inflammasome activation; Activates AMPK signaling. nih.govwindows.netscilit.comwjgnet.comnih.govresearchgate.net
Hypertension & Heart Failure Dahl salt-sensitive rats Prevents concentric left ventricular hypertrophy and fibrosis; Reduces cardiomyocyte width; Prevents congestive heart failure. nih.gov
Vasodilation Mechanisms Rat aortic rings Induces endothelium-independent vasodilation; Activates PKG, Kv channels, and SERCA pumps. cbs.dk
Endothelial Function SHR/NDmcr-cp rats; Human Umbilical Vein Endothelial Cells (HUVECs) Improves endothelial dysfunction; Upregulates eNOS mRNA; Protects against high glucose-induced oxidative stress. nih.govncats.io
Endothelial Progenitor Cells Patients with T2DM and ACS risk Showed a non-significant increasing trend in EPCs; Significantly improved flow-mediated dilation (FMD). mdpi.comnih.govnih.gov

Lipid Metabolism and Dyslipidemia Studies (e.g., triglyceride and free fatty acid fluctuations, lipogenesis)

Teneligliptin has been shown to favorably modulate lipid metabolism in preclinical models. In a mouse model of non-alcoholic fatty liver disease (NAFLD), teneligliptin administration led to a significant decrease in intrahepatic triglyceride levels. nih.gov This was associated with the downregulation of hepatic genes involved in de novo lipogenesis. nih.gov The proposed mechanism involves the activation of hepatic AMP-activated protein kinase (AMPK), which in turn suppresses lipogenic gene expression. nih.gov

Similarly, in a study using ob/ob mice fed a high-fructose diet, teneligliptin, when given preventatively, resulted in lower hepatic triglyceride and free fatty acid (FFA) levels. nih.gov In a mouse model of postmenopausal obesity, teneligliptin treatment effectively attenuated the increase in serum triglyceride levels observed in the control group. bioscientifica.com

Clinical investigations have also pointed towards beneficial effects on lipid profiles. One prospective study found that six months of teneligliptin treatment in patients with type 2 diabetes significantly decreased the total area under the curve (tAUC) for apolipoprotein B-48 (apoB-48), a marker for chylomicrons which are triglyceride-rich lipoproteins. jofem.orgjofem.org This suggests that teneligliptin may help manage postprandial hyperlipidemia. jofem.org The reduction in apoB-48 is hypothesized to result from increased glucagon-like peptide 1 (GLP-1), which is known to suppress intestinal chylomicron secretion. jofem.org

Table 2: Effects of Teneligliptin on Lipid Metabolism in Preclinical Models

Parameter Experimental Model Observed Effect Proposed Mechanism Citation(s)
Intrahepatic Triglycerides NAFLD model mice Significantly decreased AMPK activation and downregulation of lipogenesis-related genes nih.gov
Hepatic Triglycerides & FFAs High-fructose diet-fed ob/ob mice Lowered levels (preventative) Not specified nih.gov
Serum Triglycerides Postmenopausal obese mice Attenuated increase Not specified bioscientifica.com
Apolipoprotein B-48 (apoB-48) Type 2 Diabetes Patients Significantly decreased tAUC Increased GLP-1 leading to decreased chylomicron secretion jofem.orgjofem.org

Systemic Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of this compound anhydrous have been documented in multiple experimental settings. A key mechanism underlying these effects is the inhibition of the NLRP3 inflammasome. nih.govwindows.net In models of diabetic cardiomyopathy, teneligliptin's ability to suppress this inflammasome leads to reduced levels of inflammatory cytokines like IL-1β and IL-18. nih.gov This action mitigates inflammation-driven cardiac damage. nih.govwindows.net

In a mouse model of postmenopausal obesity, teneligliptin treatment significantly attenuated chronic inflammation in visceral adipose tissue. nih.gov This was evidenced by a reduction in the number of pro-inflammatory M1-macrophages and a decrease in the expression of pro-inflammatory cytokines. nih.gov

Teneligliptin also exerts direct antioxidant effects. In human umbilical vein endothelial cells (HUVECs) subjected to chronic high glucose levels, teneligliptin demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels. ncats.ionih.gov It was shown to induce the expression of Nrf2-target genes, which are crucial for the cellular antioxidant response. nih.gov Furthermore, teneligliptin ameliorated high glucose-induced endoplasmic reticulum stress, another cellular process linked to oxidative stress. nih.gov These studies suggest that teneligliptin can protect endothelial cells from oxidative damage, a key factor in the development of diabetic vascular complications. ncats.ionih.govnih.gov In diabetic mice, teneligliptin was also found to reverse oxidative stress in the hippocampus by repressing malondialdehyde (MDA) levels and restoring the activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX). nih.gov

Table 3: Summary of Anti-inflammatory and Antioxidant Research

Effect Experimental Model Key Findings Citation(s)
Anti-inflammatory Diabetic cardiomyopathy mice Inhibits NLRP3 inflammasome activation, reducing inflammatory cytokines. nih.govwindows.net
Anti-inflammatory Postmenopausal obese mice Attenuates chronic inflammation in visceral adipose tissue; reduces M1-macrophages. nih.gov
Antioxidant Human Umbilical Vein Endothelial Cells (HUVECs) Reduces ROS levels; Induces Nrf2-target genes; Ameliorates endoplasmic reticulum stress. ncats.ionih.govnih.gov
Antioxidant db/db diabetic mice Reversed oxidative stress markers (MDA, SOD, GSH-PX) in the hippocampus. nih.gov

Neural and Polyneuropathy Investigations

Preclinical research indicates a potential neuroprotective role for teneligliptin. In spontaneously type 2 diabetic rats, long-term administration of teneligliptin was shown to ameliorate diabetic polyneuropathy. medchemexpress.com This suggests a direct or indirect beneficial effect on peripheral nerve health in the context of diabetes.

Further investigations using a diabetic mouse model (db/db mice) explored the effects of teneligliptin on diabetes-related cognitive impairment. nih.gov The study found that teneligliptin administration suppressed the activation of the NLRP3 inflammasome and alleviated endoplasmic reticulum stress within the hippocampus. nih.gov These cellular effects were associated with an improvement in the cognitive deficits observed in the diabetic mice. nih.gov Previous studies have also noted the protective effects of teneligliptin on neuronal cells. nih.gov

Table 4: Findings from Neural and Polyneuropathy Investigations

Area of Investigation Experimental Model Key Findings Citation(s)
Diabetic Polyneuropathy Spontaneously type 2 diabetic rats Ameliorates diabetic polyneuropathy. medchemexpress.com
Cognitive Impairment db/db diabetic mice Alleviates diabetes-related cognitive impairment; Inhibits NLRP3 inflammasome and endoplasmic reticulum stress in the hippocampus. nih.gov

Hepatic Steatosis and Metabolic Disease Modulation

This compound anhydrous has demonstrated beneficial effects in experimental models of hepatic steatosis, a condition often associated with metabolic diseases. In a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by monosodium glutamate (B1630785) and a high-fat diet, teneligliptin treatment improved hepatic steatosis and inflammation. nih.gov This was accompanied by a significant decrease in serum alanine (B10760859) aminotransferase and intrahepatic triglyceride levels. nih.gov The underlying mechanism is believed to be the activation of hepatic AMPK, leading to the downregulation of genes involved in de novo lipogenesis. nih.gov

Another study using high-fructose diet-fed ob/ob mice found that preventative administration of teneligliptin resulted in only mild hepatic steatosis compared to the severe condition observed in control mice. nih.gov This effect was linked to lower hepatic triglyceride and free fatty acid levels. nih.gov Similarly, in a mouse model of postmenopausal obesity, which is associated with metabolic abnormalities, teneligliptin treatment markedly improved hepatic steatosis. nih.govcapes.gov.br Furthermore, teneligliptin has been shown to prevent obesity and related manifestations like adipocyte hypertrophy and hepatic steatosis in high-fat diet-induced obese mice, an effect associated with increased energy expenditure. medchemexpress.com

Table 5: Modulation of Hepatic Steatosis and Metabolic Disease

Experimental Model Key Findings on Hepatic Steatosis Associated Metabolic Effects Citation(s)
NAFLD model mice (MSG + HFD) Improved hepatic steatosis and inflammation; Decreased intrahepatic triglycerides. Decreased serum alanine aminotransferase; Activated hepatic AMPK. nih.gov
High-fructose diet-fed ob/ob mice Prevented severe hepatic steatosis. Lowered hepatic triglyceride and free fatty acid levels. nih.gov
Postmenopausal obese mice Markedly improved hepatic steatosis. Ameliorated body weight gain, fat accumulation, and glucose intolerance. nih.govcapes.gov.br
High-fat diet-induced obese mice Prevented hepatic steatosis. Increased energy expenditure; Inhibited adipocyte hypertrophy. medchemexpress.com

Clinical Research Methodologies and Findings

Glycemic Efficacy Assessments in Type 2 Diabetes Mellitus

Clinical trials investigating teneligliptin (B1682743) as a monotherapy have consistently demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes mellitus (T2DM) inadequately managed by diet and exercise alone.

A 24-week, randomized, double-blind, placebo-controlled Phase III study conducted in Chinese patients with T2DM showed that teneligliptin led to a statistically significant reduction in glycated hemoglobin (HbA1c). The least square mean (LSM) change in HbA1c from baseline to week 24 was -0.95% in the teneligliptin group, compared to -0.14% in the placebo group, resulting in an LSM difference of -0.80%. nih.govnih.gov This trial also highlighted a significant improvement in fasting plasma glucose (FPG), with an LSM change of -21.9 mg/dL for teneligliptin versus -1.4 mg/dL for placebo. nih.govnih.gov

Another meta-analysis of randomized controlled trials reinforced these findings, showing that teneligliptin as monotherapy produced a weighted mean difference (WMD) of -0.86% in HbA1c levels compared to placebo. frontiersin.org These studies establish teneligliptin as an effective initial pharmacological intervention for T2DM.

Table 1: Efficacy of Teneligliptin Monotherapy in a 24-Week Phase III Trial

ParameterTeneligliptin GroupPlacebo GroupLSM Difference (Teneligliptin vs. Placebo)
LSM Change in HbA1c from Baseline (%)-0.95-0.14-0.80
LSM Change in FPG from Baseline (mg/dL)-21.9-1.4-20.5

Teneligliptin has demonstrated significant glycemic efficacy when used as an add-on therapy for patients whose T2DM is not adequately controlled by other oral antidiabetic drugs (OADs).

In a study involving patients inadequately controlled with metformin, the addition of teneligliptin resulted in a significant reduction in HbA1c. dovepress.com Similarly, when added to glimepiride (B1671586) therapy, teneligliptin showed a significant improvement in glycemic control at 12 weeks compared to placebo, with notable decreases in HbA1c, FPG, and 2-hour postprandial glucose (PPG). scirp.org

A prospective, multicentre, randomized, double-blind, placebo-controlled study evaluated teneligliptin as a fourth OAD for patients inadequately controlled with a triple combination of metformin, a sulphonylurea, and a sodium-glucose co-transporter-2 inhibitor. At 12 weeks, the teneligliptin group showed a significant HbA1c reduction from baseline of -0.9%, with a between-group difference of -0.75% compared to the placebo group. nih.gov A meta-analysis also confirmed that teneligliptin as an add-on treatment led to a weighted mean difference of -0.79% in HbA1c compared to placebo. frontiersin.org

Table 2: Efficacy of Teneligliptin as Add-on to Triple Oral Antidiabetic Therapy (12 Weeks)

ParameterTeneligliptin Add-on GroupPlacebo Add-on GroupIntergroup Difference
Mean Change in HbA1c from Baseline (%)-0.9-0.15 (calculated)-0.75

Across numerous clinical trials, teneligliptin has proven effective in reducing key glycemic markers. A meta-analysis of ten randomized controlled trials involving 2,119 patients showed that teneligliptin produced an absolute reduction in HbA1c levels with a weighted mean difference (WMD) of -0.82% compared to placebo. frontiersin.org

The same meta-analysis found that teneligliptin led to a significant decrease in FPG levels, with a WMD of -18.32 mg/dL versus placebo. frontiersin.org Furthermore, it significantly decreased 2-hour postprandial plasma glucose (2h PPG) by a WMD of -46.94 mg/dL. researchgate.netnih.gov In a study with patients on insulin (B600854) therapy, the addition of teneligliptin for just three days significantly lowered both postprandial and fasting glucose levels. researchgate.net Another study in elderly patients demonstrated a significant reduction in HbA1c by 0.84% and a decrease in FPG of 14.1 mg/dL after 12 weeks of treatment compared to placebo. semanticscholar.orgnih.gov

Table 3: Summary of Teneligliptin's Impact on Glycemic Parameters (Meta-Analysis Data)

Glycemic ParameterWeighted Mean Difference (WMD) vs. Placebo
HbA1c (%)-0.82
Fasting Plasma Glucose (mg/dL)-18.32
2-hour Postprandial Plasma Glucose (mg/dL)-46.94

Teneligliptin has been shown to effectively reduce glycemic variability, an important factor in the management of T2DM. In a Japanese study of T2DM patients on insulin therapy, the addition of teneligliptin improved indices of glucose fluctuations, including the standard deviation of 24-hour glucose levels and the Mean Amplitude of Glycemic Excursions (MAGE). nih.gov

Another short-term study found that three days of teneligliptin treatment significantly decreased MAGE from 83.1 ± 31.5 mg/dL to 64.5 ± 29.1 mg/dL. scirp.org A 12-week, randomized, double-blind, placebo-controlled study in elderly patients also reported a significant reduction in MAGE. The least squares mean change in MAGE from baseline was –32.0 mg/dL in the teneligliptin group compared to –4.5 mg/dL in the placebo group. semanticscholar.org These findings indicate that teneligliptin helps to smooth out daily glucose fluctuations without increasing the risk of hypoglycemia. scirp.orgsemanticscholar.org

Table 4: Effect of Teneligliptin on Mean Amplitude of Glycemic Excursions (MAGE)

Study PopulationDurationChange in MAGE (mg/dL)
Patients on insulin therapy3 days-18.6 (approx.)
Elderly patients (≥65 years)12 weeks-32.0 (vs. -4.5 for placebo)

The long-term efficacy of teneligliptin has been evaluated in post-marketing surveillance studies. A 3-year follow-up study in Japan, known as the RUBY surveillance, provided real-world evidence of its sustained glycemic control. nih.govresearchgate.net

The study, which included over 10,000 patients, demonstrated that the reduction in HbA1c was maintained for the entire 3-year period. The mean change in HbA1c from baseline at 3 years was -0.70%. nih.govresearchgate.net Two other 52-week studies also reported sustained improvement in glycemic control with teneligliptin. nih.gov This long-term data supports the durability of teneligliptin's glucose-lowering effect in a real-world clinical setting, including in patients with various stages of renal impairment. nih.govresearchgate.net

Safety and Tolerability Profiles in Clinical Populations

Teneligliptin has been generally well-tolerated in a wide range of clinical trials, both as a monotherapy and in combination with other antidiabetic agents. frontiersin.orgnih.govnih.govnih.gov

Long-term surveillance confirms this favorable safety profile. The 3-year RUBY post-marketing surveillance of over 10,000 patients in Japan found that ADRs occurred in 3.85% of patients, with serious ADRs in 1.09%. The most frequently reported class of ADRs was gastrointestinal disorders, including constipation. nih.gov A subgroup analysis of this surveillance focusing on elderly patients found no new or additional safety concerns beyond what was already known, supporting its use in this population. d-nb.info Importantly, teneligliptin can be administered to patients with impaired renal function without the need for dose adjustment. d-nb.info

Incidence and Management of Hypoglycemia

Clinical trials have established that the risk of hypoglycemia with teneligliptin monotherapy is low. In monotherapy trials, the incidence of hypoglycemia was reported to be 1.1%. simsrc.edu.in When used in combination with other oral hypoglycemic agents, the incidence remains low and comparable to placebo, with rates of 1.1% when added to metformin, 1.5% with pioglitazone, and 1.3% with α-glucosidase inhibitors. simsrc.edu.in The hypoglycemic episodes observed in these studies were generally of mild intensity and did not necessitate the discontinuation of treatment. simsrc.edu.in

The risk of hypoglycemia increases when teneligliptin is used concomitantly with insulin secretagogues. The incidence is higher when added to a glinide (3.8%) or a sulfonylurea (8.9%). simsrc.edu.in Due to reports of serious hypoglycemic events when DPP-4 inhibitors are combined with sulfonylureas, a reduction in the dose of the sulfonylurea is recommended when initiating combination therapy with teneligliptin. simsrc.edu.in A Bayesian network meta-analysis also concluded that there was no significant difference in the incidence of hypoglycemia for 20 mg of teneligliptin compared to placebo, although the risk was observed to increase with dose escalation. nih.gov

Table 1: Incidence of Hypoglycemia with Teneligliptin

Therapy Incidence of Hypoglycemia
Monotherapy 1.1%
Combination with Metformin 1.1%
Combination with Pioglitazone 1.5%
Combination with α-glucosidase inhibitors 1.3%
Combination with a Glinide 3.8%

Gastrointestinal Tolerability

The gastrointestinal tolerability of teneligliptin has been evaluated in various clinical studies. Gastrointestinal disorders are among the commonly reported adverse events, with constipation being one of the most frequent. makerslabs.comnih.gov In Japanese clinical trials, constipation was observed in 0.9% of patients. makerslabs.com Large-scale post-marketing surveillance has confirmed these findings, with gastrointestinal disorders being the most frequent class of adverse drug reactions, occurring in 0.68% of over 10,000 patients, a figure that includes cases of constipation. nih.govbluecrosslabs.com

The mechanism for this may be related to the enhanced activity of incretins, which can lead to reduced gastrointestinal motility. nih.gov A rare but serious potential event is intestinal obstruction; therefore, careful monitoring is advised for patients who present with severe constipation, abdominal swelling, or vomiting. makerslabs.comnih.gov However, a meta-analysis found no statistically significant difference in the incidence of gastrointestinal adverse events between 20 mg of teneligliptin and placebo. nih.gov

Cardiovascular Safety Endpoints

The cardiovascular safety of teneligliptin has been a key area of investigation. While no serious cardiac events have been directly attributed to the drug in randomized controlled trials, a specific point of evaluation has been its effect on the QT interval. nih.gov A thorough QT/QTc study found that teneligliptin at a high, non-recommended dose of 160 mg significantly prolonged the QTc interval by 11.2 ms, an effect comparable to that of moxifloxacin. nih.gov At the maximum recommended therapeutic dose of 40 mg, the placebo-corrected QTcF (QT corrected for heart rate) was prolonged by 4.9 ms. nih.gov

Despite this finding, broader reviews of its cardiovascular profile suggest positive or neutral effects on cardiovascular safety markers. ijbcp.com These reviews indicate no QT prolongation at clinically relevant doses and point to potential improvements in left ventricular and endothelial function. ijbcp.com Furthermore, a large, population-based real-world study in Korea compared teneligliptin with sulfonylurea therapy and found that teneligliptin was not associated with an increased risk of major adverse cardiovascular outcomes, including all-cause mortality, hospitalization for heart failure, myocardial infarction, or stroke. nih.gov This finding held true even for patients with established cardiovascular disease at baseline. nih.gov

Table 2: Effect of Teneligliptin on QTc Interval

Dose Placebo-Corrected QTcF Prolongation
40 mg 4.9 ms

Renal and Hepatic Impairment Patient Cohorts

Teneligliptin's pharmacokinetic profile makes it suitable for use in patients with renal impairment. It has a dual route of excretion, with approximately 34% eliminated unchanged via the kidneys and the remainder metabolized and cleared through both hepatic and renal pathways. nih.govgavinpublishers.com Pharmacokinetic studies have demonstrated that mild, moderate, or severe renal impairment does not significantly affect the maximum plasma concentration (Cmax) of the drug. capes.gov.br While the total exposure (AUC) is increased in these patients, the increase is not related to the degree of renal dysfunction. capes.gov.br Consequently, dose adjustment is not considered necessary for patients with any stage of renal impairment, including those with end-stage renal disease (ESRD) requiring dialysis. nih.govcapes.gov.br Long-term post-marketing surveillance has confirmed that teneligliptin is generally well-tolerated and effectively improves glycemic control in patients across all stages of renal function. nih.gov

In patients with hepatic impairment, pharmacokinetic data showed slightly higher Cmax and AUC in those with mild to moderate hepatic dysfunction compared to healthy individuals. makerslabs.com Clinical experience in patients with severe hepatic impairment is lacking. makerslabs.com Nevertheless, current evidence suggests that teneligliptin can be used safely in patients with mild-to-moderate hepatic issues without dose adjustment. makerslabs.comnih.gov

Real-World Evidence and Post-Marketing Surveillance Research

Extensive real-world data on the long-term safety and efficacy of teneligliptin has been gathered from post-marketing surveillance studies. The Japanese post-marketing surveillance (RUBY) study is a notable example, having followed more than 10,000 patients with type 2 diabetes for three years. nih.govresearchgate.net

The key findings from the RUBY study include:

Safety Profile: The study did not identify any new safety concerns. nih.govbluecrosslabs.com Adverse drug reactions (ADRs) were reported in 3.85% of the 10,696 patients evaluated for safety, with serious ADRs occurring in 1.09%. nih.gov The most common category of ADRs was gastrointestinal disorders. nih.gov

Use in Renal Impairment: The surveillance included patients with varying degrees of renal impairment (from normal function to dialysis), and found no new safety issues within these specific cohorts. nih.govresearchgate.net

Long-Term Efficacy: The study demonstrated that the reduction in HbA1c was sustained over the three-year follow-up period, confirming its long-term effectiveness in a real-world setting. nih.govresearchgate.net

Another post-marketing study in Japan evaluated a combination tablet of teneligliptin and canagliflozin. This 12-month surveillance also reported no new safety concerns and showed effective improvements in HbA1c and body weight. nih.gov

Comparative Effectiveness Research with Other Dipeptidyl Peptidase-4 Inhibitors

Comparative studies have sought to position teneligliptin within the broader class of DPP-4 inhibitors. A study comparing teneligliptin to linagliptin (B1675411) in patients with chronic kidney disease found that both drugs had comparable effects on glycemic control and similar safety profiles. nih.gov A Bayesian network meta-analysis concluded that teneligliptin demonstrated favorable efficacy and acceptable safety when compared to sitagliptin (B1680988) and vildagliptin (B1682220). frontiersin.org

Some research suggests potential advantages for teneligliptin. One study found that switching to teneligliptin from other DPP-4 inhibitors in patients with inadequate glycemic control resulted in a significant and sustained improvement in blood glucose levels over 52 weeks, without additional safety issues. nih.gov This finding may be attributed to teneligliptin's unique molecular structure, which allows for stronger binding to the DPP-4 enzyme. nih.gov Another comparative study concluded that teneligliptin appeared to be a cost-effective and safe option compared to other available DPP-4 inhibitors as an add-on therapy. researchgate.net

Mechanistic Insights and Structural Activity Relationships of Teneligliptin Hydrobromide Anhydrous

Binding Interactions with the DPP-4 Enzyme Active Site

Teneligliptin's inhibitory action is achieved through its high-affinity binding to the catalytic site of the DPP-4 enzyme. nih.gov This enzyme is characterized by several key binding subsites, and the interaction of an inhibitor with these sites determines its potency and selectivity. nih.gov Teneligliptin (B1682743) is distinguished by its ability to interact with multiple subsites, including the S1, S2, and the S2 extensive subsite. nih.govnih.gov This multi-site interaction is a key factor contributing to its strong and sustained inhibition of the DPP-4 enzyme. nih.govnih.gov

The active site of the DPP-4 enzyme is a complex pocket containing a catalytic triad (B1167595) (Ser630, Asp708, and His740) and several subsites that accommodate the inhibitor molecule. researchgate.net The binding of Teneligliptin involves a network of interactions with specific amino acid residues within these subsites. nih.govnih.gov

Key interactions have been identified through molecular modeling and structural analysis:

S1 Subsite : This is a hydrophobic pocket. Teneligliptin's thiazolidine (B150603) ring is positioned to interact with this subsite. nih.gov

S2 Subsite : This subsite features crucial acidic residues. Teneligliptin forms strong interactions, including salt bridges, with key residues Glu205 and Glu206. nih.govnih.gov The pyrrolidine (B122466) ring of Teneligliptin also interacts with Tyr662 via hydrogen bonding. nih.gov

S2 Extensive Subsite : A defining feature of Teneligliptin's binding is its interaction with the S2 extensive subsite, which is composed of residues including Val207, Ser209, Phe357, and Arg358. nih.govnih.gov This additional interaction significantly enhances its binding affinity and potency compared to inhibitors that only bind to the S1 and S2 subsites. nih.govnih.gov

Other important interactions include hydrogen bonding between Teneligliptin's carbonyl group and Asn710, and interactions with Tyr666 and Phe357. nih.gov

Table 1: Key Residues and Subsites in Teneligliptin-DPP-4 Interaction

SubsiteKey ResiduesType of Interaction with Teneligliptin
S1 Tyr631, Ser630, Val656, Tyr662, Tyr666, Val711Hydrophobic interactions
S2 Arg125, Glu205, Glu206, Tyr662, Asn710Salt bridges, Hydrogen bonding
S2 extensive Val207, Ser209, Phe357, Arg358Hydrophobic interactions

Teneligliptin possesses a unique and rigid "J-shaped" structure formed by five consecutive rings. dovepress.comnih.govresearchgate.net This distinct conformation is central to the "anchor-lock domain" hypothesis, which explains its potent and long-lasting inhibitory action. researchgate.netresearchgate.net

The "anchor" part of the molecule, primarily the pyrrolidine-thiazolidine moiety, establishes fundamental interactions within the S1 and S2 subsites. The "lock" component is the 1-(1-phenylpyrazol-5-yl) piperazine (B1678402) moiety, which extends into and binds with the S2 extensive subsite. nih.govresearchgate.net This interaction at the S2 extensive subsite is critical, as it has been shown to increase the inhibitory activity by as much as 1500-fold compared to fragments that bind only to the S1 and S2 sites. nih.gov This strong binding mediated by the "anchor-lock domain" contributes to the high potency and prolonged duration of DPP-4 inhibition observed with Teneligliptin. researchgate.net

The binding of Teneligliptin also induces conformational changes in the enzyme. Notably, the side-chain of Arg358 undergoes a reorientation, which facilitates the opening of the S2 extensive subsite, allowing the phenyl moiety of Teneligliptin to occupy it. nih.gov

Structure-Guided Drug Design Implications

The detailed understanding of Teneligliptin's binding mode has significant implications for structure-guided drug design. The "anchor-lock domain" concept serves as a powerful model for developing novel DPP-4 inhibitors with enhanced potency and selectivity. nih.govresearchgate.net

Key takeaways for future drug design include:

Targeting the S2 Extensive Subsite : The success of Teneligliptin highlights the S2 extensive subsite as a critical target for achieving high-affinity binding. Designing molecules with moieties capable of forming strong interactions with this region can lead to more potent inhibitors. nih.govnih.gov

Rigid Conformations : The rigid, pre-organized J-shaped structure of Teneligliptin minimizes the entropic penalty upon binding, contributing to its high affinity. This suggests that designing inhibitors with reduced conformational flexibility can be a successful strategy. nih.gov

Multi-Subsite Interactions : The principle of engaging multiple subsites (S1, S2, and S2 extensive) simultaneously is a key strategy for maximizing potency. nih.govnih.gov

By leveraging these structural insights, medicinal chemists can rationally design next-generation DPP-4 inhibitors with optimized pharmacodynamic profiles.

Comparative Molecular Modeling and Docking Studies with Other Gliptins

Comparative molecular modeling and docking studies have been instrumental in elucidating the structural basis for the differing potencies among various gliptins. When compared with other DPP-4 inhibitors like sitagliptin (B1680988), alogliptin (B1666894), and linagliptin (B1675411), Teneligliptin demonstrates a distinct binding profile that accounts for its high inhibitory activity. nih.gov

While all gliptins share common interactions with key residues in the S1 and S2 subsites, such as forming salt bridges with Glu205 and Glu206, their interactions with additional subsites vary. nih.govnih.gov For instance, vildagliptin (B1682220) and saxagliptin (B632) primarily bind to the S1 and S2 subsites. nih.gov Alogliptin and linagliptin interact with the S1' and/or S2' subsites in addition to S1 and S2. nih.gov

Teneligliptin, along with sitagliptin, is categorized as an inhibitor that binds to the S1, S2, and S2 extensive subsites. nih.govnih.gov However, studies have shown that Teneligliptin has a five-fold higher activity than sitagliptin. nih.govresearchgate.net This enhanced activity is attributed to its unique J-shaped anchor-lock domain and the formation of stronger bonds with the DPP-4 enzyme. nih.gov Computational analyses have shown that Teneligliptin and linagliptin have larger cumulative interaction energies compared to alogliptin and sitagliptin, which correlates with their higher inhibitory activities. nih.gov This is largely due to more extensive hydrophobic interactions with the enzyme's active site. nih.gov

Table 2: Comparative Binding Characteristics of Different Gliptins

GliptinPrimary Binding SubsitesKey Structural Features / InteractionsRelative Potency Insights
Teneligliptin S1, S2, S2 extensiveJ-shaped "anchor-lock domain"; strong interaction with S2 extensive subsite. nih.govresearchgate.netHigher interaction energy and inhibitory activity than sitagliptin and alogliptin. nih.govnih.gov
Sitagliptin S1, S2, S2 extensiveTrifluoromethyl moiety occupies S2 extensive subsite. nih.govnih.govBinds to S2 extensive subsite but with lower activity than Teneligliptin. nih.gov
Alogliptin S1, S2, S1'Interacts with S1' subsite. nih.govLower interaction energy compared to Teneligliptin and Linagliptin. nih.gov
Linagliptin S1, S2, S1', S2'Xanthine scaffold interacts with S1' and S2' subsites. nih.govHigh interaction energy due to extensive hydrophobic interactions. nih.gov
Vildagliptin S1, S2Primarily binds to S1 and S2 subsites. nih.govInteraction is limited to the core S1 and S2 pockets. nih.gov
Saxagliptin S1, S2Primarily binds to S1 and S2 subsites. nih.govInteraction is limited to the core S1 and S2 pockets. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Teneligliptin Hydrobromide Anhydrous

Quantitative Determination in Pharmaceutical Formulations

The analysis of Teneligliptin (B1682743) in pharmaceutical dosage forms requires robust and validated methods to ensure the product meets specifications. Several analytical techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the quantitative analysis of Teneligliptin in pharmaceutical formulations. researchgate.net These methods offer high specificity, precision, and accuracy.

Reverse-phase HPLC (RP-HPLC) is the most frequently utilized mode. A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For instance, one validated method for the simultaneous estimation of Teneligliptin and Metformin employed a Kromasil C18 column with a mobile phase of buffer, acetonitrile, and methanol in a 65:25:10 (v/v/v) ratio, achieving a retention time of 2.842 minutes for Teneligliptin. nih.gov Another RP-HPLC method used a mobile phase of methanol and acetonitrile (90:10 v/v) with a Zodiac C18 column, detecting Teneligliptin at 235 nm. ijrdo.org This method demonstrated linearity over a concentration range of 25 to 150 µg/mL. ijrdo.org

UPLC methods, which use smaller particle size columns, offer the advantages of faster analysis times and reduced solvent consumption while maintaining high efficiency. rjpbcs.com A stability-indicating UPLC method was developed using a Thermo Hypersil C18 column (50 × 2.1 mm, 1.9µm) for the determination of Teneligliptin. rjpbcs.com

TechniqueStationary Phase (Column)Mobile PhaseDetection WavelengthRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLCKromasil C18 (250x4.6 mm, 5 µm)Buffer:Acetonitrile:Methanol (65:25:10 v/v/v)Not Specified2.84220 (fixed)Not Specified
RP-HPLCZodiac C18 (250×4.6 mm, 5μm)Methanol:Acetonitrile (90:10 v/v)235 nmNot Specified25 - 1500.9991
RP-UFLCPhenomenex Kinetex C18 (250mmx 4.6mm, 5 Micron)Methanol:Acetonitrile (60:40 v/v)246 nm4.93810 - 500.9942
UPLCThermo Hypersil C18 (50 × 2.1 mm, 1.9μm)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Ultraviolet-Visible (UV-Vis) Spectrophotometric Assays

UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to chromatographic methods for the quantification of Teneligliptin. researchgate.net These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength.

For Teneligliptin hydrobromide hydrate, the wavelength of maximum absorbance (λmax) is typically observed around 244 nm when using distilled water as a solvent. researchgate.netoaji.net One study demonstrated that this method adheres to Beer's law within a concentration range of 10-50 μg/mL, with a correlation coefficient of 0.9994. researchgate.net Another method using methanol as the solvent reported a λmax of 247 nm and a linear range of 5-50 μg/mL. researchgate.net

To enhance specificity, derivative spectrophotometry and Area Under the Curve (AUC) methods have also been developed. The AUC method has been validated over a wavelength range of 238.6-247.8 nm and showed linearity from 5-70 µg/mL. oaji.net These spectrophotometric methods have been successfully applied for the assay of Teneligliptin in tablet dosage forms, with percentage assays reported between 100.17% and 100.74%. oaji.net

MethodSolventλmax / Wavelength RangeLinearity Range (µg/mL)Correlation Coefficient (r²)
Zero-Order SpectrophotometryDistilled Water244 nm10 - 500.9994
Zero-Order SpectrophotometryMethanol247 nm5 - 500.9997
Area Under Curve (AUC)Distilled Water238.6 - 247.8 nm5 - 700.999
First-Order DerivativeDistilled WaterPeak minima at 266.4 nm5 - 800.999

Gas Chromatography (GC) Applications

While less common for a non-volatile and thermally labile compound like Teneligliptin, Gas Chromatography (GC) applications are theoretically possible, typically requiring derivatization to increase the compound's volatility. However, the existing literature predominantly focuses on liquid chromatography and spectrophotometric methods for Teneligliptin analysis, indicating that GC is not a standard method for its quantitative determination in pharmaceutical formulations.

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the quantification of Teneligliptin, offering advantages such as high sample throughput and low operating costs. researchgate.netresearchgate.net

A validated HPTLC method for this compound hydrate employed pre-coated silica gel 60F254 plates as the stationary phase. researchgate.net The mobile phase consisted of toluene, methanol, and triethylamine in a ratio of 8:2:0.2 (v/v/v). researchgate.net Densitometric scanning was performed at 254 nm. This method demonstrated good separation with an Rf value of 0.51 for Teneligliptin. The method was found to be linear over a concentration range of 0.5-3 µ g/band , with a high correlation coefficient (r² = 0.9993). researchgate.net This HPTLC method has been proven to be stability-indicating, as it could effectively separate the drug from its degradation products. researchgate.net

Stationary PhaseMobile Phase (v/v/v)Detection WavelengthRf ValueLinearity Range (µg/band)Correlation Coefficient (r²)
Pre-coated silica gel 60F254Toluene:Methanol:Triethylamine (8:2:0.2)254 nm0.510.5 - 30.9993

Bioanalytical Methods for Biological Matrices (e.g., plasma, urine)

Bioanalytical methods are crucial for pharmacokinetic and clinical studies, requiring highly sensitive and selective techniques to measure drug concentrations in complex biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the bioanalysis of Teneligliptin in biological matrices like plasma. researchgate.net This technique provides exceptional sensitivity and selectivity, allowing for the quantification of the drug at very low concentrations.

LC-MS/MS methods have been developed for the characterization of impurities and for quantitative analysis. rjptonline.org One such method used a C18 reverse-phase column with a mobile phase of methanol and ammonium formate (80:20). rjptonline.org The mass spectrometer was operated in a scan range of m/z = 50 to 500. rjptonline.org Such methods are essential for identifying and quantifying Teneligliptin and its metabolites in pharmacokinetic studies. The high sensitivity of LC-MS makes it indispensable for determining drug concentrations in plasma and urine samples. rjpbcs.com

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

An extensive review of scientific literature indicates that while various analytical methods like HPLC and LC-MS/MS are well-documented for Teneligliptin analysis, specific applications of Enzyme-Linked Immunosorbent Assay (ELISA) for its quantification are not widely reported. Immunoassays, such as ELISA, are powerful techniques for detecting and quantifying specific molecules based on antigen-antibody interactions. The development of an ELISA for Teneligliptin would require the generation of specific antibodies that can recognize the molecule, which could then be utilized in various formats like competitive or sandwich ELISAs for its detection in biological matrices. However, current research predominantly focuses on chromatographic and spectroscopic techniques for its analysis researchgate.netejpmr.com.

Method Validation Studies

The validation of analytical methods is paramount to ensure that the data generated is reliable, reproducible, and accurate. For Teneligliptin, numerous studies have validated methods, primarily based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), in accordance with the International Council for Harmonisation (ICH) guidelines researchgate.netnih.gov. These validation studies encompass a range of critical parameters.

Accuracy and Precision: Accuracy is often determined through recovery studies, with results for Teneligliptin methods consistently falling within the acceptable range of 98-102% nih.gov. For instance, recovery percentages have been reported between 99.35-99.94% and 98.54-101.80% in various studies semanticscholar.orgoaji.net. Precision, evaluated through intraday and interday analyses, is demonstrated by low Relative Standard Deviation (%RSD) values, which are typically required to be less than 2% wjpsonline.comrjptonline.org.

Specificity: This ensures that the analytical signal is solely from the analyte of interest without interference from other components like excipients or degradation products. Methods are validated to be specific for Teneligliptin analysis nih.govrjptonline.org.

Robustness and Ruggedness: Robustness is the method's capacity to remain unaffected by small, deliberate variations in parameters such as flow rate, pH, and wavelength ijrdo.org. Ruggedness assesses the reproducibility of results under various conditions, such as by different analysts or on different instruments semanticscholar.org. Analytical methods for Teneligliptin have demonstrated both robustness and ruggedness, confirming their reliability semanticscholar.orgijrdo.org.

Linearity, Limits of Detection (LOD), and Quantification (LOQ): Linearity is established over a specific concentration range where the analytical response is directly proportional to the analyte concentration. For Teneligliptin, linearity has been demonstrated across various ranges, such as 5-30 µg/mL and 10-90 µg/mL, with correlation coefficients (r²) consistently close to 0.999 semanticscholar.orgwjpsonline.com. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for analyzing trace amounts of the drug.

ParameterReported Values/RangesSource
Linearity Range5-30 µg/mL; 10-50 µg/mL; 10-90 µg/mL; 25-150 µg/mL semanticscholar.orgwjpsonline.comijrdo.orgrjptonline.org
Correlation Coefficient (r²)>0.999; 0.998; 0.9968 semanticscholar.orgwjpsonline.comrjptonline.org
Accuracy (% Recovery)99.35-99.94%; 92.08-100.30%; 98.54-101.80% semanticscholar.orgoaji.netwjpsonline.com
Precision (% RSD)< 2% wjpsonline.comrjptonline.org
Limit of Detection (LOD)0.109 µg/mL; 2.25 µg/mL rjptonline.org
Limit of Quantification (LOQ)0.3305 µg/mL; 1.5 µg/mL; 6.83 µg/mL ijrdo.orgrjptonline.org

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating assay methods are essential for determining the intrinsic stability of a drug substance and for monitoring its degradation under various environmental conditions. For Teneligliptin, forced degradation studies are performed under stress conditions as stipulated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress researchgate.net.

These studies reveal the susceptibility of Teneligliptin to degradation. Significant degradation has been observed under basic, oxidative (using hydrogen peroxide), and thermal conditions, while the drug remains relatively stable under acidic and photolytic (UV light) stress researchgate.net. The development of stability-indicating RP-HPLC methods allows for the separation of the intact drug from its degradation products, ensuring that the analytical method is specific for the quantification of the active pharmaceutical ingredient without interference researchgate.netsemanticscholar.org.

Characterization of these degradation products is a critical step, often accomplished using advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). This allows for the identification of the mass-to-charge ratio (m/z) of the fragments, aiding in their structural elucidation.

Stress ConditionObservationIdentified Degradation Products (m/z)Source
Acid Hydrolysis (0.1 N HCl)No significant degradationN/A researchgate.net
Base Hydrolysis (0.1 N NaOH)Degradation observed354.30, 310.30, 214.19, 178.73, 155.65 researchgate.net
Oxidative (3% H₂O₂)Degradation observed138.08, 136.18 researchgate.net
Thermal (60°C)Degradation observed375.72, 310.31, 214.20, 155.69 researchgate.net
Photolytic (UV light)No significant degradationN/A researchgate.net

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification and quantification of impurities present in a drug substance. Controlling these impurities is vital as they can impact the safety and efficacy of the final pharmaceutical product. For Teneligliptin, analytical methods have been developed to separate and quantify potential impurities from the bulk drug.

Studies have identified several process-related impurities and degradation products. For instance, a stability-indicating RP-HPLC method was developed for the estimation of Teneligliptin alongside its known impurities, designated as Impurity B and Impurity G. The method was validated for linearity for both the active compound and its impurities.

In other research, unknown impurities in the Teneligliptin bulk drug substance were detected using RP-UFLC. These impurities were subsequently isolated by preparative HPLC and characterized using sophisticated techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Based on the spectral data, these impurities were characterized as IMP 3, IMP 5, and IMP E.

Impurity NameRetention Time (min)Analytical TechniqueSource
Impurity B6.650RP-HPLC
Impurity G8.473RP-HPLC
Unknown Impurity 14.02RP-UFLC, LC-MS/MS, NMR
Unknown Impurity 25.09RP-UFLC, LC-MS/MS, NMR
Unknown Impurity 36.2RP-UFLC, LC-MS/MS, NMR

The development of such robust analytical methods is crucial for routine quality control, ensuring that the levels of impurities in this compound anhydrous are maintained within acceptable limits.

Novel Therapeutic Applications and Pleiotropic Effects of Teneligliptin Hydrobromide Anhydrous

Cardiovascular Disease Management and Cardioprotection

Teneligliptin (B1682743) has demonstrated significant potential in providing cardiovascular protection, a critical aspect of diabetes management given the heightened risk of cardiovascular complications in this patient population. ijbcp.come-enm.org Its beneficial effects extend to preventing and treating diabetic cardiomyopathy, improving vascular health, managing hypertension, and potentially slowing the progression of atherosclerosis. nih.govnih.govnih.govnih.gov

Diabetic cardiomyopathy is a serious complication of diabetes characterized by structural and functional abnormalities of the heart muscle. nih.gov Teneligliptin has shown promise in mitigating DCM through several key mechanisms. wjgnet.combohrium.com A primary mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govnih.gov Activation of the NLRP3 inflammasome is a critical driver of inflammation and myocardial damage in diabetes. nih.govnih.gov By suppressing this pathway, teneligliptin reduces the release of inflammatory cytokines like IL-1β and IL-18, thereby limiting cardiac fibrosis, reducing cardiac hypertrophy, and alleviating myocardial injury. nih.govnih.govmedchemexpress.com

Furthermore, teneligliptin's cardioprotective effects are linked to the upregulation of AMP-activated protein kinase (AMPK) signaling. nih.govwjgnet.com AMPK is a crucial cellular energy sensor, and its activation by teneligliptin helps maintain metabolic homeostasis within cardiomyocytes, protecting them from damage induced by high glucose levels. researchgate.net In experimental models, teneligliptin treatment has been shown to significantly reduce levels of creatine (B1669601) kinase-MB, aspartate transaminase, and lactate (B86563) dehydrogenase in cardiomyocytes exposed to high glucose, indicating a protective effect against cell damage. researchgate.net

Table 1: Mechanistic Effects of Teneligliptin in Diabetic Cardiomyopathy

Mechanism of Action Effect Reference
NLRP3 Inflammasome Inhibition Reduces secretion of inflammatory cytokines (IL-1β, IL-18), limits cardiac fibrosis and hypertrophy. nih.govnih.gov
AMPK Signaling Upregulation Maintains metabolic homeostasis in cardiomyocytes, protecting against high glucose-induced damage. nih.govwjgnet.comresearchgate.net
Reduction of Myocardial Injury Markers Decreases levels of creatine kinase-MB, aspartate transaminase, and lactate dehydrogenase. researchgate.net

Healthy endothelial function is crucial for maintaining vascular tone and preventing atherosclerosis. Teneligliptin has been shown to improve vascular endothelial function. nih.govdovepress.comnih.gov One proposed mechanism for this is its effect on circulating endothelial progenitor cells (EPCs), which are vital for vascular repair. nih.gov While some studies have shown a trend towards an increase in EPCs with teneligliptin treatment, the improvement in endothelial function, as measured by flow-mediated dilation (FMD), appears to occur through other mechanisms as well. nih.govdovepress.com

A study evaluating patients with type 2 diabetes and acute coronary syndrome or its risk factors found that teneligliptin significantly improved FMD compared to a control group. nih.gov This improvement was observed independently of significant changes in glucose and lipid levels, suggesting a direct vascular effect. nih.gov The study also noted a significant decrease in plasma DPP-4 activity and stromal-derived factor-1α (SDF-1α) levels in the teneligliptin group. nih.gov

In addition to its cardioprotective and vascular benefits, teneligliptin has demonstrated a positive impact on blood pressure in patients with type 2 diabetes and concomitant hypertension. nih.gov A prospective, multicenter observational study revealed a significant reduction in both systolic and diastolic blood pressure after 3 and 6 months of teneligliptin therapy in patients with poorly controlled hypertension. nih.gov

Table 2: Effect of Teneligliptin on Blood Pressure in Hypertensive Patients with Type 2 Diabetes

Time Point Mean Systolic Blood Pressure (mmHg) Mean Diastolic Blood Pressure (mmHg) p-value Reference
Baseline 141.2 ± 9.8 85.8 ± 5.7 - nih.gov
3 Months 131.1 ± 14.3 78.4 ± 10.0 < 0.001 nih.gov
6 Months 133.9 ± 11.5 79.7 ± 10.1 < 0.001 nih.gov

Atherosclerosis, the underlying cause of most cardiovascular events, is a chronic inflammatory disease. Teneligliptin has shown potential in modulating the progression of atherosclerosis. nih.gov In animal models, teneligliptin significantly inhibited the development of atherosclerosis in the aortic arch. nih.gov This was associated with a decrease in lipid deposition and the expression of monocyte chemoattractant protein-1 (MCP-1), a key inflammatory molecule, in atherosclerotic plaques. nih.gov

Furthermore, teneligliptin has been found to reduce the proliferation and migration of vascular smooth muscle cells (VSMCs) under conditions of fluctuating glucose levels, which is a contributor to atherosclerotic plaque formation. nih.gov This effect was linked to the downregulation of the phospho-MEK1/2 and phospho-ERK1/2 protein levels. nih.gov

Renal Protective Effects

Diabetic nephropathy is a leading cause of chronic kidney disease (CKD) and end-stage renal disease. nih.gov Teneligliptin has demonstrated significant renal protective effects. ijbcp.com It can be used in patients with any stage of renal impairment, from normal to end-stage renal disease, without the need for dose adjustment. nih.gov

Clinical studies have shown that teneligliptin improves renal function parameters. An observational study in India reported a significant reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) after 12 weeks of treatment. researchgate.net Another study found a statistically significant improvement in the urinary albumin-to-creatinine ratio (UACR) over 12 months. researchgate.net While some studies have shown a trend towards an increase in the estimated glomerular filtration rate (eGFR), this has not always reached statistical significance. researchgate.net The renoprotective effects of teneligliptin are thought to be, in part, due to the reduction of oxidative stress and inflammation within the kidneys. nih.gov

Table 3: Impact of Teneligliptin on Renal Function Parameters

Parameter Baseline (Mean ± SD) Post-treatment (Mean ± SD) Duration Finding Reference
Serum Creatinine - - 12 weeks ~4% reduction researchgate.net
Blood Urea Nitrogen (BUN) - - 12 weeks ~9% reduction researchgate.net
UACR (mg/g) 417.21 ± 182.87 284.18 ± 103.26 12 months Statistically significant reduction (p < 0.001) researchgate.net

Anti-Inflammatory and Antioxidative Stress Modulations

A common thread underlying the pleiotropic effects of teneligliptin is its ability to modulate inflammation and oxidative stress. nih.govnih.gov As previously mentioned, a key anti-inflammatory mechanism is the inhibition of the NLRP3 inflammasome, which has been demonstrated in cardiomyocytes. nih.govnih.govmedchemexpress.com

Teneligliptin also exerts direct antioxidative effects. It has been shown to scavenge hydroxyl radicals and decrease urinary levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative stress. caymanchem.com In experimental models of atherosclerosis, teneligliptin reduced oxidative stress as determined by urinary 8-OHdG excretion. nih.gov Furthermore, it has been found to reduce the expression of Nox-4, a major subunit of NADPH oxidase, which is a significant source of reactive oxygen species in adipocytes. nih.gov In vitro studies have also shown that teneligliptin can reduce reactive oxygen and nitrogen species (ROS/RNS) production in kidney cells exposed to nephrotoxic drugs. nih.gov

Effects on Metabolic Syndrome Components

Teneligliptin has shown favorable effects on several components of metabolic syndrome, including lipid profiles, body weight, and hepatic health. dovepress.com

Research indicates that Teneligliptin can positively influence lipid metabolism. One prospective study involving 31 patients with type 2 diabetes treated for six months found a significant decrease in the blood level of apolipoprotein B-48 (apoB-48), a key marker of post-meal lipid levels. dovepress.comresearchgate.net This suggests Teneligliptin may be beneficial in managing postprandial hyperlipidemia. dovepress.comresearchgate.net

Another 14-week study with nine patients demonstrated that Teneligliptin treatment led to a significant elevation in serum high-density lipoprotein (HDL) cholesterol levels, along with a trend towards reduced serum triglycerides. nih.gov In animal models, specifically diet-induced hyperlipidemic rats, a six-week course of Teneligliptin resulted in a statistically significant reduction in mean total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.gov However, some studies have reported variable outcomes, with one showing an unexpected increase in LDL cholesterol and a decrease in HDL levels, highlighting the need for further investigation into its lipid-modulating effects. ecancer.org

Table 1: Effects of Teneligliptin on Lipid Profile in Human Studies

Study Duration Participants Key Findings Reference(s)
6 Months 31 patients with T2DM Significantly decreased postprandial apolipoprotein B-48 (apoB-48). dovepress.com, researchgate.net
14 Weeks 9 patients with T2DM Significantly increased HDL-cholesterol; trend towards reduced triglycerides. nih.gov
4 Weeks Not specified Increased LDL cholesterol; decreased HDL cholesterol. ecancer.org

The effect of Teneligliptin on body weight is generally considered to be neutral. nih.gov A Phase III trial involving 151 patients reported a mean body weight change of +0.18 ± 2.14 kg after 52 weeks, which was not statistically significant. nih.gov Other long-term studies have noted only a slight increase in body weight, in the range of 0.5–0.7 kg over a 52-week period. researchgate.net

However, studies in animal models have suggested a potential for weight reduction. In a mouse model of high-fat diet-induced obesity, Teneligliptin was found to reduce body weight. researchgate.net Similarly, in a model of postmenopausal obesity, it attenuated body weight gain and fat accumulation. nih.gov A study involving non-diabetic obese individuals found that Teneligliptin treatment over 48 weeks led to a significant reduction in body weight. windows.net These contrasting findings between human and animal studies suggest that while generally weight-neutral in diabetic populations, its effects may differ in other contexts. nih.govresearchgate.netwindows.net

Teneligliptin has demonstrated a beneficial role in ameliorating hepatic steatosis, or non-alcoholic fatty liver disease (NAFLD). In a study on NAFLD model mice, Teneligliptin treatment improved fatty changes in the liver, reduced inflammation, and significantly decreased serum alanine (B10760859) aminotransferase (ALT) and intrahepatic triglyceride levels. openaccessjournals.comeurekalert.org The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), which in turn downregulates the expression of genes involved in hepatic lipogenesis (fat production in the liver). openaccessjournals.comeurekalert.org

Clinical research supports these preclinical findings. A study in patients with NAFLD but without type 2 diabetes showed that 12 weeks of Teneligliptin administration significantly decreased serum ALT concentrations. Another study investigating its effects in patients with non-alcoholic steatohepatitis (NASH) and type 2 diabetes found that Teneligliptin significantly reduced liver fat content and serum transaminases (AST and ALT) after 48 weeks of therapy, suggesting it may delay the progression of NASH.

Table 2: Impact of Teneligliptin on Hepatic Steatosis Markers

Study Population Duration Key Findings Reference(s)
NAFLD Model Mice Not Specified Improved hepatic steatosis, decreased serum ALT and intrahepatic triglycerides. openaccessjournals.com, eurekalert.org
NAFLD Patients without T2DM 12 Weeks Significantly decreased serum ALT.
NASH Patients with T2DM 48 Weeks Significantly reduced liver fat content, AST, and ALT.

Potential in Neurological Disorders Research

Emerging research suggests Teneligliptin may have neuroprotective effects. In mouse models of diabetes-related cognitive impairment, Teneligliptin treatment for 10 weeks was shown to improve behavioral dysfunction and reverse deficits in learning and memory. The proposed mechanism involves the suppression of neuroinflammation and oxidative stress in the hippocampus. Specifically, Teneligliptin was found to inhibit the activation of the NLRP3 inflammasome and the endoplasmic reticulum (ER) stress pathway, both of which are implicated in neuronal damage.

These findings point to a potential therapeutic role for Teneligliptin in mitigating the neurological complications associated with diabetes. nih.gov The drug's ability to reduce inflammatory cytokines in the hippocampus further supports its neuroprotective potential.

Exploration in Other Disease States (e.g., cancer, immune modulation)

Teneligliptin's influence extends to the immune system, where it exhibits significant anti-inflammatory and immunomodulatory properties. nih.gov Research has shown it can suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system, thereby reducing inflammation. nih.govresearchgate.net In studies using human macrophage cells, Teneligliptin dose-dependently suppressed the expression of pro-inflammatory molecules such as Il-1b, Il-6, and Tnf-a. nih.gov It appears to moderate the inflammatory response of macrophages by competitively binding to Caveolin-1, which blocks the TLR4 signaling pathway. nih.gov Furthermore, Teneligliptin has been shown to promote the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. dovepress.comopenaccessjournals.com

Future Directions and Emerging Research Avenues for Teneligliptin Hydrobromide Anhydrous

In-depth Elucidation of Molecular Pathways and Signaling Cascades

While the primary mechanism of Teneligliptin (B1682743) involves the inhibition of the DPP-4 enzyme, leading to increased levels of incretin (B1656795) hormones like GLP-1 and GIP, current research is focused on uncovering its effects on other molecular pathways. rjptonline.org These investigations aim to explain the broader, non-glycemic benefits observed with Teneligliptin treatment.

Recent preclinical studies have provided evidence that Teneligliptin may mitigate diabetic cardiomyopathy by targeting specific signaling cascades. nih.gov Research suggests that Teneligliptin inhibits NADPH oxidase 4 and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its activation is implicated in the inflammatory processes associated with diabetic complications. nih.gov

Furthermore, Teneligliptin has been shown to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that helps maintain metabolic homeostasis. nih.gov The activation of AMPK by Teneligliptin is believed to contribute to its cardioprotective effects. nih.gov Future research will need to further delineate the precise mechanisms through which Teneligliptin modulates these pathways, potentially through human clinical trials, to fully understand its therapeutic potential beyond glycemic control. nih.gov

Table 1: Investigated Molecular Targets of Teneligliptin Beyond DPP-4 Inhibition

Molecular TargetInvestigated EffectPotential Therapeutic Implication
NADPH oxidase 4InhibitionCardioprotection
NLRP3 InflammasomeInhibitionReduction of inflammation
AMP-activated protein kinase (AMPK)ActivationMaintenance of myocyte homeostasis

Pharmacogenomic and Personalized Medicine Approaches

The variability in patient response to DPP-4 inhibitors highlights the need for personalized medicine approaches. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of future research for Teneligliptin.

Teneligliptin is metabolized in the liver by flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4). nih.gov A study in healthy participants identified that genetic polymorphisms in the FMO3 and CYP3A4 genes can affect the pharmacokinetics of Teneligliptin. nih.gov Specifically, polymorphisms in FMO3 (rs909530, rs2266780, and rs2266782) were associated with a gene-dosage-dependent increase in the maximum steady-state plasma drug concentration and the area under the curve. nih.gov

While research directly linking genetic variants to Teneligliptin efficacy is emerging, studies on other DPP-4 inhibitors have identified genetic predictors of treatment response. For instance, variants in genes such as KCNJ11 have been associated with the therapeutic effect of DPP-4 inhibitors. researchgate.net Future research should focus on identifying specific genetic markers that predict both the efficacy and safety of Teneligliptin in diverse patient populations. nih.gov This will enable clinicians to tailor treatment for individuals, maximizing therapeutic benefit and minimizing potential risks.

Long-Term Outcome Studies in Diverse Patient Cohorts

While initial clinical trials have established the efficacy and safety of Teneligliptin, there is a continuing need for long-term outcome studies in a variety of patient populations. researchgate.netnih.govfrontiersin.org Real-world evidence is crucial for confirming the durability and safety of Teneligliptin in clinical practice.

A 3-year post-marketing surveillance study in Japan, known as the RUBY study, provided valuable data on over 10,000 patients. nih.govnih.gov This surveillance confirmed the long-term safety and efficacy of Teneligliptin, with a low incidence of adverse drug reactions (3.85%) and a sustained reduction in HbA1c levels over the study period. nih.gov The study also included a significant number of elderly patients (aged 65 and older), demonstrating that the safety and efficacy profiles were similar across different age groups. nih.govtandfonline.com

In India, the TREAT-INDIA and TREAT-INDIA 2 studies, which were retrospective, observational studies, also demonstrated the effectiveness of Teneligliptin in a real-world setting. nih.govnih.govresearcher.life These studies showed significant improvements in glycemic parameters when Teneligliptin was used as a monotherapy or as an add-on to other antidiabetic medications. nih.govnih.gov The TREAT-INDIA 2 study, with data from 10,623 patients, confirmed these findings and also showed consistent efficacy across different age groups. nih.govspringermedizin.de

A real-world study in Korea comparing Teneligliptin to sulfonylurea therapy found that Teneligliptin was not associated with an increased risk of cardiovascular events, including hospitalization for heart failure. nih.gov However, large-scale, multinational cardiovascular outcome trials (CVOTs), which are considered the gold standard for assessing cardiovascular safety, have not yet been conducted specifically for Teneligliptin. nih.gov Future long-term studies should continue to focus on cardiovascular outcomes, renal effects, and use in other specific populations to provide a comprehensive understanding of Teneligliptin's place in therapy.

Table 2: Summary of Major Real-World Studies on Teneligliptin

Study NameCountryNumber of PatientsKey Findings
RUBY (Post-Marketing Surveillance)Japan>10,000Confirmed long-term safety and efficacy; sustained HbA1c reduction over 3 years. nih.govnih.gov
TREAT-INDIA & TREAT-INDIA 2India>10,000 (TREAT-INDIA 2)Significant improvement in glycemic control in a real-world setting as monotherapy or add-on therapy. nih.govnih.gov
Real-World StudyKorea-No increased risk of cardiovascular events compared to sulfonylurea. nih.gov

Development of Advanced Delivery Systems and Formulations

To improve patient compliance and enhance the pharmacokinetic profile of Teneligliptin, research into advanced drug delivery systems is an active area of investigation. semanticscholar.org These novel formulations aim to improve the solubility, bioavailability, and release characteristics of the drug.

One area of development is nanosuspensions . Teneligliptin is a poorly water-soluble drug, and formulating it as a nanosuspension can enhance its dissolution rate and bioavailability. rjptonline.orgresearchgate.net Studies have successfully fabricated Teneligliptin nanosuspensions using techniques like nano-precipitation, resulting in stable, nano-sized particles with improved drug release profiles. rjptonline.orgsemanticscholar.org

Another approach is the development of gastro-retentive drug delivery systems , such as floating tablets. rjptonline.org These systems are designed to prolong the residence time of the drug in the stomach, which can lead to enhanced absorption and bioavailability for drugs like Teneligliptin that have low solubility in acidic environments. rjptonline.org

Other novel formulations being explored include pellets and oral disintegrating films , which can offer advantages in terms of ease of administration and patient adherence. researchgate.net

New Chemical Entity Discovery and Lead Optimization Based on Teneligliptin Scaffolds

The unique "J-shaped" structure of Teneligliptin, which contributes to its potent and selective inhibition of the DPP-4 enzyme, makes it an attractive scaffold for the discovery of new chemical entities. wikipedia.orgmedpath.com The core structure, featuring a pyrazole ring, is a key component for its interaction with the S2 extensive subsite of the DPP-4 enzyme. researchgate.net

Researchers are exploring the synthesis of novel DPP-4 inhibitors by modifying the Teneligliptin scaffold. mdpi.com The goal is to develop new compounds with potentially improved potency, selectivity, or pharmacokinetic properties. This involves structure-activity relationship (SAR) studies to understand how different chemical modifications affect the drug's interaction with its target. nih.gov

The development of new synthetic processes for Teneligliptin itself is also an area of research, aiming for more efficient and commercially viable production methods. researchgate.netresearchgate.net These efforts in medicinal chemistry and process development, inspired by the Teneligliptin structure, could lead to the next generation of DPP-4 inhibitors or drugs targeting other enzymes with similar active site characteristics.

Q & A

Q. How to address interspecies variability in Teneligliptin pharmacokinetic data?

  • Methodological Answer : Conduct allometric scaling and compartmental modeling:
  • Allometry : Correlate clearance (CL) and volume of distribution (Vd) with body weight across species .
  • PBPK Modeling : Simulate human pharmacokinetics using rat-derived parameters (e.g., CYP3A4 metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teneligliptin hydrobromide
Reactant of Route 2
Reactant of Route 2
Teneligliptin hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.